molecular formula C19H22N4O2S B12689884 L-Valine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide CAS No. 84409-79-0

L-Valine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide

Cat. No.: B12689884
CAS No.: 84409-79-0
M. Wt: 370.5 g/mol
InChI Key: POQOZUROISBZLK-SFHVURJKSA-N
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Description

L-Valine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide is a compound that combines the amino acid L-Valine with a phenothiazine derivative. Phenothiazine derivatives are known for their diverse biological activities, including antipsychotic, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide typically involves the reaction of L-Valine with a phenothiazine derivative. One common method involves the condensation of L-Valine with 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

L-Valine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenothiazine derivatives .

Scientific Research Applications

L-Valine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases, including cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of L-Valine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with various biological targets, including enzymes and receptors, leading to its diverse biological activities. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Valine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide is unique due to its combination of the amino acid L-Valine with a phenothiazine derivative. This combination may confer unique biological activities and potential therapeutic applications that are not observed with other similar compounds .

Properties

CAS No.

84409-79-0

Molecular Formula

C19H22N4O2S

Molecular Weight

370.5 g/mol

IUPAC Name

(2S)-2-amino-3-methyl-N'-(2-oxo-2-phenothiazin-10-ylethyl)butanehydrazide

InChI

InChI=1S/C19H22N4O2S/c1-12(2)18(20)19(25)22-21-11-17(24)23-13-7-3-5-9-15(13)26-16-10-6-4-8-14(16)23/h3-10,12,18,21H,11,20H2,1-2H3,(H,22,25)/t18-/m0/s1

InChI Key

POQOZUROISBZLK-SFHVURJKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)N

Canonical SMILES

CC(C)C(C(=O)NNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)N

Origin of Product

United States

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